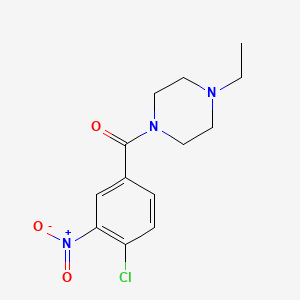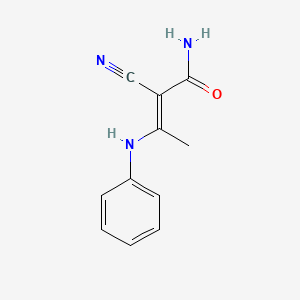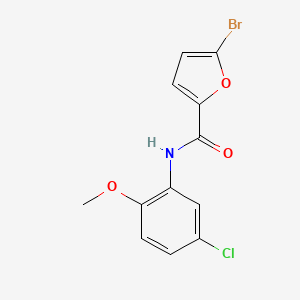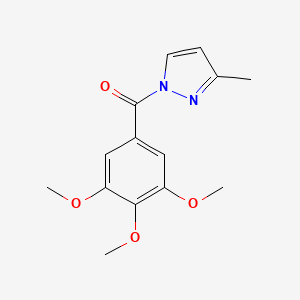
2-(3-bromophenyl)-6-chloro-4H-3,1-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromophenyl)-6-chloro-4H-3,1-benzoxazin-4-one is a chemical compound that belongs to the benzoxazine family. It is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods, and it has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-6-chloro-4H-3,1-benzoxazin-4-one is not fully understood. However, studies have suggested that the compound exerts its antitumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and proteins involved in the regulation of cell growth and inflammation. The compound's antimicrobial activity has been attributed to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-bromophenyl)-6-chloro-4H-3,1-benzoxazin-4-one can induce apoptosis (programmed cell death) in cancer cells. The compound has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. Additionally, the compound has been reported to exhibit antibacterial and antifungal activities.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(3-bromophenyl)-6-chloro-4H-3,1-benzoxazin-4-one in lab experiments is its unique structure and properties. The compound's ability to fluoresce makes it a useful tool in biological imaging studies. However, the compound's limited solubility in water and some organic solvents can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 2-(3-bromophenyl)-6-chloro-4H-3,1-benzoxazin-4-one. One area of interest is the compound's potential use as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to fully understand the compound's mechanism of action and its effects on different types of cancer and inflammatory diseases. Additionally, the compound's unique structure and properties make it a promising candidate for further research in the field of biological imaging. Further studies are needed to optimize the compound's properties for use in imaging studies.
Synthesis Methods
The synthesis of 2-(3-bromophenyl)-6-chloro-4H-3,1-benzoxazin-4-one has been reported in the literature using various methods. One of the most common methods involves the reaction of o-bromoaniline, 2-chlorobenzoyl chloride, and sodium hydroxide in ethanol. The reaction produces 2-(3-bromophenyl)-6-chloro-4H-3,1-benzoxazin-4-one as a white solid with a high yield. Other methods involve the use of different starting materials and reagents, but the overall reaction mechanism remains the same.
Scientific Research Applications
2-(3-bromophenyl)-6-chloro-4H-3,1-benzoxazin-4-one has been studied for its potential applications in various fields of scientific research. The compound has been reported to possess antitumor, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential use as a fluorescent probe in biological imaging. The compound's unique structure and properties make it a promising candidate for further research in these areas.
properties
IUPAC Name |
2-(3-bromophenyl)-6-chloro-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrClNO2/c15-9-3-1-2-8(6-9)13-17-12-5-4-10(16)7-11(12)14(18)19-13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBVKPSIUHNRHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(C=C(C=C3)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenyl)-6-chloro-4H-3,1-benzoxazin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-benzyl-4-[3-(4-fluorophenyl)acryloyl]piperazine](/img/structure/B5885535.png)
![N-(3-hydroxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5885556.png)


![5-[5-(2-furyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5885573.png)
![[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B5885581.png)

![N-benzyl-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5885591.png)
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5885616.png)
![2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5885623.png)
![N-(2-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5885634.png)
![2-(3-chlorophenyl)-5-methyl-4-[(5-methyl-2-thienyl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5885636.png)